![molecular formula C10H10ClN3OS B105080 4-(2-氯噻吩并[3,2-D]嘧啶-4-基)吗啉 CAS No. 16234-15-4](/img/structure/B105080.png)

4-(2-氯噻吩并[3,2-D]嘧啶-4-基)吗啉

描述

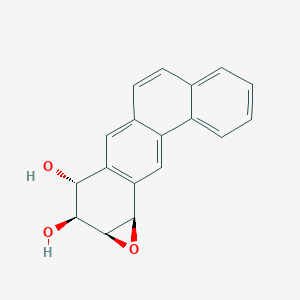

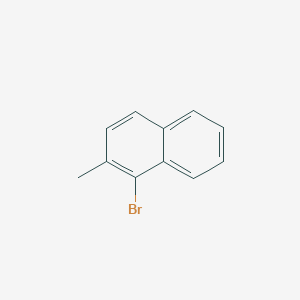

4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine is a compound that has been identified as an important intermediate in the synthesis of various pharmacologically active molecules. It has been shown to inhibit tumor necrosis factor alpha and nitric oxide, suggesting potential therapeutic applications in the treatment of diseases where these factors are implicated .

Synthesis Analysis

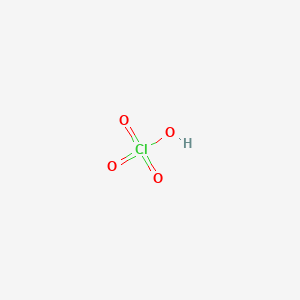

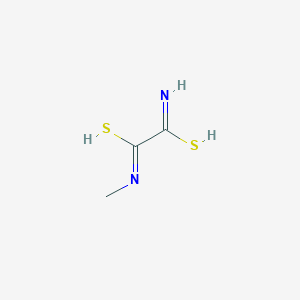

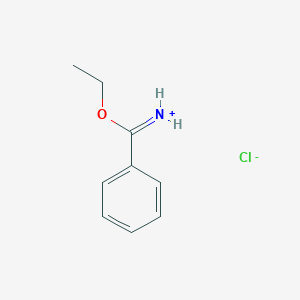

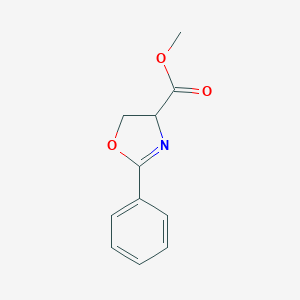

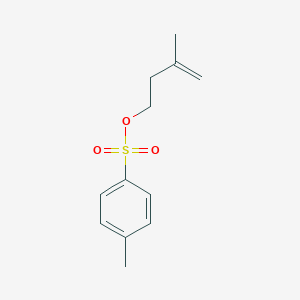

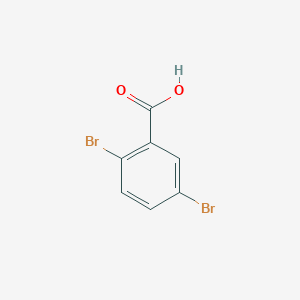

The synthesis of 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been achieved through various methods. One approach involves a three-step process starting from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate, which includes condensation, chlorination, and nucleophilic substitution reactions, resulting in a total yield of 43% . Another method utilizes palladium-catalyzed cross-coupling reactions with triorganoindium reagents to synthesize 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, which are closely related to the compound of interest . Additionally, the selective Suzuki cross-coupling reaction has been employed to synthesize 8-aryl-substituted derivatives, highlighting the versatility of cross-coupling methodologies in the functionalization of the pyrimidine core .

Molecular Structure Analysis

The molecular structure of related 2-amino-4-chloro-6-morpholinopyrimidine has been studied, revealing two polymorphs with different hydrogen bonding patterns and space groups. These polymorphs demonstrate the potential for varied molecular conformations and intermolecular interactions within this class of compounds .

Chemical Reactions Analysis

The chemical reactivity of the thieno[3,2-d]pyrimidine moiety has been explored in the context of synthesizing potential PI3K inhibitors. The selective Suzuki cross-coupling reaction has been a key step in the preparation of these intermediates, indicating that the 2-chlorothieno[3,2-d]pyrimidine core can undergo selective arylation under optimized conditions . Furthermore, the synthesis of related thieno[2,3-d]pyrimidin-4-yl hydrazones as CDK4 inhibitors showcases the adaptability of the pyrimidine ring in forming diverse bioactive molecules .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine are not detailed in the provided papers, the synthesis and structural analyses suggest that this compound would exhibit properties typical of heterocyclic aromatic compounds, including potential for varied solubility and stability depending on the substitution pattern on the pyrimidine ring. The presence of the morpholine ring may also influence the compound's basicity and ability to form hydrogen bonds .

科学研究应用

合成和中间体

- 合成方法:建立了一种绿色合成方法来创建 4-(噻吩并[3,2-d]嘧啶-4-基)吗啉衍生物,作为抑制肿瘤坏死因子 α 和一氧化氮的重要中间体。该化合物通过缩合反应、氯化和亲核取代合成,总收率为 43% (雷、王、熊和兰,2017 年)。

药理应用

- PI3K 和 PIKKs 抑制:4-(嘧啶-4-基)吗啉是抑制 PI3K 和 PIKKs 的关键药效团,吗啉氧在氢键和传达对激酶组的选择性方面起着至关重要的作用。这一特性使它们在激酶铰链结合中有效 (霍布斯等人,2019 年)。

- PI3 激酶 p110α 抑制剂:4-吗啉-4-基吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶的衍生物已被确定为 p110alpha 的新型抑制剂,在包括对裸鼠人宫颈瘤异种移植有效在内的各种细胞系中显示出显着的抗增殖活性 (早川等人,2007 年)。

抑制剂开发

- mTOR 抑制剂:发现具有 2-芳基-4-吗啉并噻吩[3,2-d]嘧啶碱的化合物有效抑制 mTOR。通过用 8-氧杂-3-氮杂双环[3.2.1]辛烷基取代吗啉基,研究人员实现了对 mTOR 相对于 PI3K 的高选择性,从而产生了具有出色细胞增殖测定效力的有效 mTOR 抑制剂 (弗赫伊杰恩、余、托拉尔-巴尔扎、霍兰德和扎斯克,2010 年)。

抗菌活性

- 抗菌化合物合成:合成了包括 4-氰基-1-吗啉-4-基-6,7-二氢-5H-环戊并[c]吡啶-3-硫酮在内的新型化合物,显示出有希望的抗菌和抗真菌活性。这些衍生物被用作稠合到环戊并[d]吡啶环系统的新噻吩并嘧啶的前体 (扎基、艾尔-迪安、拉德万和阿马尔,2020 年)。

属性

IUPAC Name |

4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c11-10-12-7-1-6-16-8(7)9(13-10)14-2-4-15-5-3-14/h1,6H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQMXHKNXRNUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604642 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |

CAS RN |

16234-15-4 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)